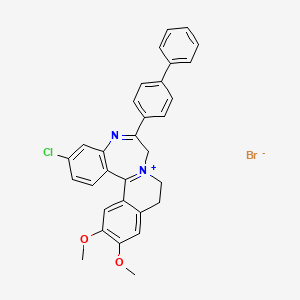![molecular formula C9H12N4O2S B13782360 7-Methoxy-3-methyl-2-[(methylsulfanyl)amino]-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one CAS No. 90065-68-2](/img/structure/B13782360.png)
7-Methoxy-3-methyl-2-[(methylsulfanyl)amino]-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrrolo[2,3-d]pyrimidin-4-one,3,7-dihydro-7-(methoxymethyl)-3-methyl-2-(methylthio)- can be achieved through various synthetic routes. One common method involves the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones with alkyl halides in the presence of anhydrous potassium carbonate in dimethylformamide (DMF) at room temperature . Another approach includes the reaction with 1-chloropropan-2-ol, 3-chloropropane-1,2-diol, and 2-(2-chloroethoxy)ethanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4H-Pyrrolo[2,3-d]pyrimidin-4-one,3,7-dihydro-7-(methoxymethyl)-3-methyl-2-(methylthio)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, anhydrous potassium carbonate, and DMF . The reactions typically occur under mild conditions, such as room temperature, to ensure high yields and minimal by-products.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as 2-(6-aryl-4-oxo-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-3-yl)acetohydrazides and their corresponding hydrazones .
Scientific Research Applications
4H-Pyrrolo[2,3-d]pyrimidin-4-one,3,7-dihydro-7-(methoxymethyl)-3-methyl-2-(methylthio)- has numerous scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its enzyme inhibitory and cytotoxic properties.
Mechanism of Action
The mechanism of action of 4H-Pyrrolo[2,3-d]pyrimidin-4-one,3,7-dihydro-7-(methoxymethyl)-3-methyl-2-(methylthio)- involves its interaction with various molecular targets and pathways. For example, it can inhibit enzymes such as purine nucleoside phosphorylase (PNP), which plays a crucial role in purine metabolism . By inhibiting PNP, the compound can exert immunosuppressive effects and potentially treat autoimmune diseases .
Comparison with Similar Compounds
Similar Compounds
2,6-Diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo[3,2-d]pyrimidin-4-one (CI-972): A potent PNP inhibitor with selective cytotoxicity to T cells.
4-Aminopyrrolo[2,3-d]pyrimidine: Studied for its antitubercular activity.
Uniqueness
4H-Pyrrolo[2,3-d]pyrimidin-4-one,3,7-dihydro-7-(methoxymethyl)-3-methyl-2-(methylthio)- stands out due to its diverse biological activities and potential applications in various fields. Its unique structure allows it to interact with multiple molecular targets, making it a versatile compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
90065-68-2 |
|---|---|
Molecular Formula |
C9H12N4O2S |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
7-methoxy-3-methyl-2-(methylsulfanylamino)pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H12N4O2S/c1-12-8(14)6-4-5-13(15-2)7(6)10-9(12)11-16-3/h4-5H,1-3H3,(H,10,11) |
InChI Key |
GLCJMANYTHNTHD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(N=C1NSC)N(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![copper;[(1R,2R)-2-azanidylcyclohexyl]azanide;bromide](/img/structure/B13782285.png)






![5,10-Bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-5,10-dihydrophenazine](/img/structure/B13782329.png)
![Tris-[11-pentakis-(4'-propylphenylethynyl)phenoxyundecyl]trimesate](/img/structure/B13782333.png)




